molecular formula C9H6Cl2N2 B1321250 4,6-Dichloro-2-methylquinazoline CAS No. 338739-44-9

4,6-Dichloro-2-methylquinazoline

Cat. No.: B1321250
CAS No.: 338739-44-9
M. Wt: 213.06 g/mol
InChI Key: RKICQFNPYTWKSN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylquinazoline (DCMQ) is an organic compound with a wide range of applications in scientific research. It is a versatile chemical agent that has been used in a variety of laboratory experiments, from biochemical assays to physiological studies. DCMQ has been studied extensively for its potential therapeutic applications due to its unique mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Anticancer Research

4,6-Dichloro-2-methylquinazoline and its derivatives have been extensively researched for their potential in anticancer therapy. For example, studies have discovered potent apoptosis inducers within this class of compounds, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which exhibited excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promise as tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Antimicrobial and Antifungal Activity

Quinazoline derivatives, including this compound, have been synthesized and tested for antimicrobial and antifungal activities. Certain compounds in this group demonstrated significant activity against pathogens like Mycobacterium avium and M. kansasii, and also showed inhibitory effects on photosynthesis (Kubicová et al., 2003).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been explored. For instance, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in treating colon and rectal cancers, demonstrates the compound's versatility in pharmaceutical applications (He Zheng-you, 2010).

Antioxidant and Anti-diabetic Agents

Research has been conducted on chloroquinoline derivatives for their potential antioxidant and anti-diabetic properties. Studies include the synthesis and evaluation of chloroquinoline compounds, demonstrating their capacity to inhibit glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).

Antisecretory Effects

Studies on compounds like 2-guanidine-4-methylquinazoline have shown antisecretory effects, particularly in the context of gastric acid secretion, highlighting another potential therapeutic application of this compound derivatives (Pinelli et al., 1996).

Safety and Hazards

When handling 4,6-Dichloro-2-methylquinazoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins within the cell. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it may inhibit kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, this compound can interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death or dysfunction. These dosage effects are important for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular function. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. These transport mechanisms are important for determining the compound’s effectiveness and potential side effects in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the nucleus, where it can interact with DNA or RNA, influencing gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with enzymes and other proteins. These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

4,6-dichloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICQFNPYTWKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610661
Record name 4,6-Dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338739-44-9
Record name 4,6-Dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-2-methyl-quinazolin-4-ol (0.75 g, 3.90 mmol, 1 eq.), phosphorous oxychloride (3.47 mL, 37.4 mmol, 9.64 eq.) and triethylamine (1.62 mL, 12.5 mmol, 3.21 eq.) were refluxed for 4 hours. The mixture was stripped twice from toluene and the residue dissolved in ethyl acetate. The organic layer was washed with saturated NH4Cl (2×), dried and stripped. The residue was flash chromatographed in 3:2 ethyl acetate/hexanes to yield 400 mg of a light yellow solid product. MS (ES+)=213/215/217 (M+H)++.
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Synthesis routes and methods II

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